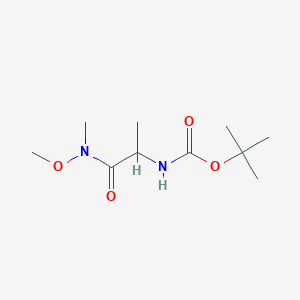

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Overview

Description

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, also known as (S)-tert-butyl carbamate, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide. This compound is an important intermediate in the synthesis of various compounds and has been used in the synthesis of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

Carbamate Formation from CO2 and Amines

- Scientific Field: Chemistry

- Summary of Application: The capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates . This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .

- Methods of Application: The study involved a detailed investigation of zwitterionic TMG–CO2, including isolation, NMR behavior, reactivity, and mechanistic consequences in carboxylation of aniline-derivatives .

- Results or Outcomes: The study found that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .

Carbamate Synthesis by Carbamoylation

- Scientific Field: Organic Chemistry

- Summary of Application: Methyl carbamate is used as an economical carbamoyl donor in tin-catalyzed transcarbamoylation . This process has broad functional group tolerance and a streamlined workup procedure .

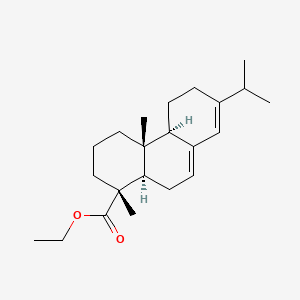

- Methods of Application: A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .

- Results or Outcomes: The method was found to be effective and efficient, providing a new approach to the synthesis of carbamate-tethered terpene glycoconjugates .

Carbamate Synthesis from CO2 and Amines

- Scientific Field: Green Chemistry

- Summary of Application: The capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates . This process is significant as it opens a rational way to design new synthesis strategies .

- Methods of Application: The study involved the use of 1,1,3,3-tetramethylguanidine (TMG) as a superbase and CO2 as a stoichiometric source . Nucleophiles otherwise inert towards CO2 can be carboxylated, even without a CO2 atmosphere, using TMG–CO2 .

- Results or Outcomes: The study found that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs .

Carbamate Synthesis by Transcarbamoylation

- Scientific Field: Organic Synthesis

- Summary of Application: Methyl carbamate is used as an economical carbamoyl donor in tin-catalyzed transcarbamoylation . This process has broad functional group tolerance and a streamlined workup procedure .

- Methods of Application: A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .

- Results or Outcomes: The method was found to be effective and efficient, providing a new approach to the synthesis of carbamate-tethered terpene glycoconjugates .

Carbamate Synthesis from CO2 and Amines

- Scientific Field: Green Chemistry

- Summary of Application: The capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates . This process is significant as it opens a rational way to design new synthesis strategies .

- Methods of Application: The study involved the use of 1,1,3,3-tetramethylguanidine (TMG) as a superbase and CO2 as a stoichiometric source . Nucleophiles otherwise inert towards CO2 can be carboxylated, even without a CO2 atmosphere, using TMG–CO2 .

- Results or Outcomes: The study found that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs .

Carbamate Synthesis by Transcarbamoylation

- Scientific Field: Organic Synthesis

- Summary of Application: Methyl carbamate is used as an economical carbamoyl donor in tin-catalyzed transcarbamoylation . This process has broad functional group tolerance and a streamlined workup procedure .

- Methods of Application: A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .

- Results or Outcomes: The method was found to be effective and efficient, providing a new approach to the synthesis of carbamate-tethered terpene glycoconjugates .

properties

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQIGBOSLQHOBT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B1662022.png)